4,4,5,5,6,6,6-Heptafluoro-2-iodohexane

説明

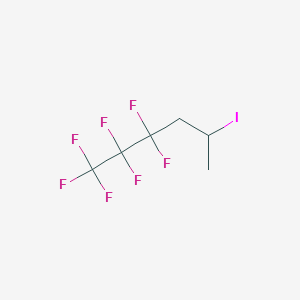

“4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” is a chemical compound with the molecular formula C6H6F7IO . It has an average mass of 354.004 Da and a monoisotopic mass of 353.935150 Da . This compound is also known by other names such as “1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-” and "4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol" .

Molecular Structure Analysis

The molecular structure of “4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), and oxygen (O) atoms . The structure is complex due to the presence of multiple fluorine atoms and an iodine atom .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 165.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 46.8±6.0 kJ/mol and a flash point of 53.7±27.3 °C . The compound has a molar refractivity of 45.4±0.3 cm3 and a molar volume of 182.6±3.0 cm3 .科学的研究の応用

Luminescent Studies in Lanthanide Complexes

A study utilized a compound related to 4,4,5,5,6,6,6-heptafluoro-2-iodohexane for synthesizing new ternary lanthanide complexes. These complexes exhibited near-infrared (NIR) luminescence, which is of interest for telecommunication applications. The heptafluorinated substituent played a role in reducing vibrational quenching, enhancing luminescence efficiency (Sun et al., 2006).

Radical Addition in Organic Chemistry

Heptafluoro-2-iodopropane, a similar compound, was used in a study exploring the direction of radical addition to various unsaturated systems. The research provided insights into the yield and ratio of different adducts formed under photochemical and thermal conditions (Fleming et al., 1973).

Synthesis of Fluorocarbon Polymers

In the synthesis of models for fluorocarbon polymers, heptafluoro-2-iodopropane was utilized as an efficient chain-transfer agent in telomerization reactions. This research contributed to understanding the relative efficiencies of different iodides in polymer synthesis (Chambers et al., 1964).

Photoelectron Spectroscopy

High-resolution photoelectron spectra of fluoroiodohydrocarbons, including 3,3,3,2,2,1,1-heptafluoro-1-iodopropane, were analyzed. This study contributed to understanding molecular orbital calculations and the impact of alkyl group variation on spectra (Boschi & Salahub, 1974).

Biotransformation in Sediment Systems

Research on 6:2 fluorotelomer alcohol (FTOH) biotransformation in river sediment systems used a related compound, heptafluoro-2-iodopropane. This study provided insights into the environmental behavior and degradation of fluorochemicals in sediment systems (Zhao et al., 2013).

Synthesis of Ternary Complexes

A study synthesized ternary complexes using a ligand related to this compound. These complexes showed characteristic luminescence of lanthanide ions, demonstrating the influence of fluorinated alkyl chains on energy transfer in these complexes (Dang et al., 2011).

特性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-5-iodohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSGRNICLMHCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)

![1-(6-Methoxy-2-naphthyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041037.png)

![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)

![methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate](/img/structure/B3041041.png)

![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)

![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)

![N1-[2-chloro-4-(trifluoromethyl)phenyl]-2-bromoacetamide](/img/structure/B3041051.png)

![1-(2,4-Dichlorophenyl)-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041053.png)

![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)

![3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041055.png)

![N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine](/img/structure/B3041056.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041058.png)